



Application Notes and Protocols: Utilizing a Chemical Probe for p97 Function

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97, is a highly abundant and conserved AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining cellular protein homeostasis.[1] It functions as a molecular segregase, utilizing the energy from ATP hydrolysis to remodel and extract ubiquitinated proteins from various cellular compartments, including the endoplasmic reticulum, mitochondria, and chromatin.[1][2][3] This activity is integral to numerous cellular processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[1][4][5] Given its central role in proteostasis, p97 has emerged as a compelling therapeutic target for diseases characterized by protein misfolding and aggregation, including cancer and neurodegenerative disorders.[1][5]

Chemical probes are indispensable tools for dissecting the complex biology of proteins like p97. A potent and selective p97 inhibitor can be used to acutely perturb its function in a temporal and dose-dependent manner, allowing for the elucidation of its downstream signaling pathways and cellular consequences. This document provides detailed application notes and protocols for utilizing a representative p97 chemical probe for studying its function. For the purpose of these notes, we will focus on a well-characterized, potent, and selective p97 inhibitor, CB-5083, as a model compound.[4]



Chemical Probe: CB-5083

CB-5083 is a first-in-class, potent, selective, and orally bioavailable inhibitor of the p97 AAA ATPase.[4] It acts as an ATP-competitive inhibitor, with selectivity for the D2 ATPase domain of p97.[4] Inhibition of p97's ATPase activity by CB-5083 leads to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[4]

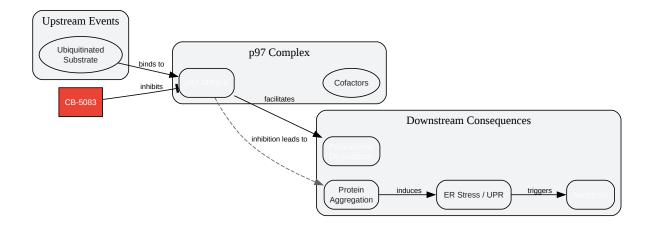
Data Presentation Quantitative Data for p97 Inhibitors

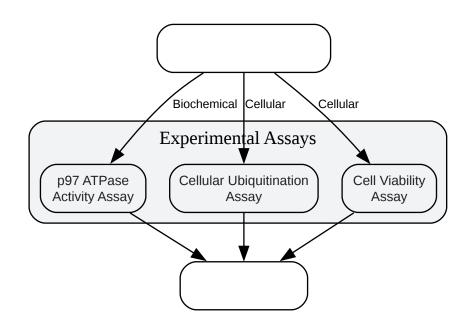
The following table summarizes key quantitative data for CB-5083 and other notable p97 inhibitors for comparative purposes.

Inhibitor	Target Domain	IC50 (nM)	Mechanism of Action	Reference
CB-5083	D2	11	ATP-competitive	[4]
NMS-873	-	30	Allosteric	[6]
DBeQ	D2	1500	ATP-competitive	[6]
ML240	-	100	ATP-competitive	[6]
ML241	-	110	ATP-competitive	[5]

Mandatory Visualizations Signaling Pathway of p97 Inhibition







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